molecular formula C17H19N3O4S2 B11517076 2-[(2-Aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)benzamide

2-[(2-Aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11517076
M. Wt: 393.5 g/mol
InChI Key: OMIKULJDXBTNKG-UHFFFAOYSA-N
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Description

2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is an organic compound with the molecular formula C17H19N3O4S2 This compound is characterized by the presence of an aminophenyl group, a morpholine sulfonyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminothiophenol with 5-chloro-2-nitrobenzoic acid under basic conditions to form an intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with morpholine-4-sulfonyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the aminophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors on the cell surface, modulating cellular signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-AMINOPHENYL)SULFANYL]BENZAMIDE: Lacks the morpholine sulfonyl group, which may affect its solubility and reactivity.

    5-(MORPHOLINE-4-SULFONYL)BENZAMIDE: Lacks the aminophenyl sulfanyl group, which may influence its biological activity.

    2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINE-4-SULFONYL)BENZOIC ACID: Contains a carboxylic acid group instead of an amide, which can alter its chemical properties.

Uniqueness

2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the aminophenyl sulfanyl and morpholine sulfonyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19N3O4S2

Molecular Weight

393.5 g/mol

IUPAC Name

2-(2-aminophenyl)sulfanyl-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C17H19N3O4S2/c18-14-3-1-2-4-16(14)25-15-6-5-12(11-13(15)17(19)21)26(22,23)20-7-9-24-10-8-20/h1-6,11H,7-10,18H2,(H2,19,21)

InChI Key

OMIKULJDXBTNKG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3N)C(=O)N

Origin of Product

United States

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